![molecular formula C13H8BrF2NO B2840935 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol CAS No. 1232823-53-8](/img/structure/B2840935.png)
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . The molecular formula is C13H8BrF2NO, and the molecular weight is 312.11 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H8BrF2NO. It contains 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated the utility of related compounds in synthesizing metal complexes with potential applications in material science and catalysis. For instance, the reaction of similar Schiff base ligands with metal salts has led to the formation of oxido-vanadium(V) and copper(II) complexes, characterized by various spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit interesting structural and electronic properties due to their unique ligand frameworks (Sheikhshoaie et al., 2015).
Sensing Applications
Compounds structurally similar to 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol have been employed as chemosensors for the detection of metal ions. These chemosensors exhibit selective and notable detection abilities for ions such as Cu2+ and Zn2+, leveraging their fluorescence properties. The detection mechanism is often enhanced by the formation of metal complexes, which are characterized by their structural and electronic interactions, as well as theoretical calculations (Das et al., 2021).
Catalytic Applications
The synthesis of Schiff base metal complexes from bromoaniline-aldehyde conjugates has shown potential in catalytic applications, such as the chemical fixation of CO2 into cyclic carbonates. These processes are crucial for environmental management and sustainable chemistry practices. The catalytic efficiency is attributed to the electronic and structural features of the complexes, supported by thermal stability and reactivity studies (Ikiz et al., 2015).
Material Science
In the realm of material science, related compounds have been explored for their ability to form chelate polymers with unique thermal, optical, and electrochemical properties. These polymers are synthesized through reactions involving Schiff base-metal complexes, showing promise for advanced technological applications due to their structural and functional diversity (Kaya & Aydın, 2011).
Antimicrobial and Bioactivity Studies
Additionally, studies have explored the antimicrobial properties of these compounds and their metal complexes. The synthesis and structural elucidation of these compounds have paved the way for evaluating their biological activities, including antimicrobial efficacy against various microbial strains. The bioactivity is often correlated with the molecular structure and the presence of metal ions in the complexes (Zhang, Li, & Kang-Lan, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,5-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYLMNPXOODCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

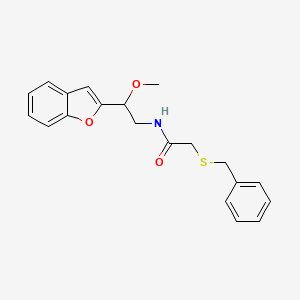
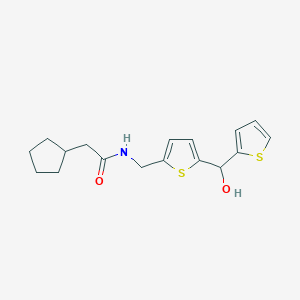
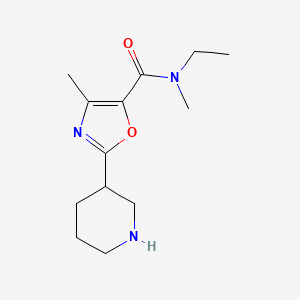

![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)
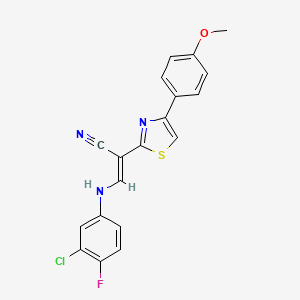
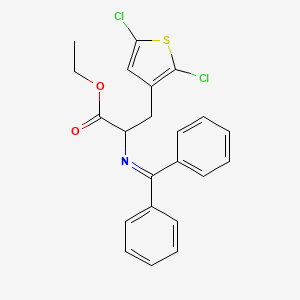
![1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2840867.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)
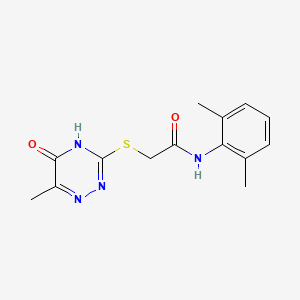

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)